molecular formula C12H18N2O B13231304 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde

2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde

Cat. No.: B13231304
M. Wt: 206.28 g/mol
InChI Key: JFZOXWCTGIPWDI-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry. This compound features a tert-butyl group and a carbaldehyde functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazine derivative with a suitable aldehyde or ketone, followed by cyclization to form the indazole ring. The reaction conditions often include the use of acidic or basic catalysts and may require elevated temperatures to drive the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures the efficient and scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid.

    Reduction: 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-methanol.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde is primarily related to its ability to interact with biological targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The specific molecular targets and pathways involved depend on the biological context and the specific derivatives of the compound being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carboxylic acid
  • 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-methanol
  • 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-thiol

Uniqueness

What sets 2-tert-Butyl-4,5,6,7-tetrahydro-2H-indazole-3-carbaldehyde apart from similar compounds is its unique combination of functional groups, which allows for a wide range of chemical modifications. This versatility makes it a valuable intermediate in the synthesis of various biologically active molecules.

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

2-tert-butyl-4,5,6,7-tetrahydroindazole-3-carbaldehyde

InChI

InChI=1S/C12H18N2O/c1-12(2,3)14-11(8-15)9-6-4-5-7-10(9)13-14/h8H,4-7H2,1-3H3

InChI Key

JFZOXWCTGIPWDI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=C2CCCCC2=N1)C=O

Origin of Product

United States

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